Preformulation and Physicochemical Profiling Guide: 5-(2,2-dimethylmorpholine-4-carbonyl)-1H-pyrazol-3-amine
Preformulation and Physicochemical Profiling Guide: 5-(2,2-dimethylmorpholine-4-carbonyl)-1H-pyrazol-3-amine
Executive Summary & Structural Causality
The compound 5-(2,2-dimethylmorpholine-4-carbonyl)-1H-pyrazol-3-amine (CAS: 1347108-48-8) is a highly specialized molecular building block frequently utilized in the synthesis of targeted therapeutics, particularly kinase inhibitors[1]. With a molecular formula of C₁₀H₁₆N₄O₂ and a molecular weight of 224.26 g/mol , its physicochemical behavior is governed by three distinct structural domains[1]:
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3-Amino-1H-pyrazole Core: This moiety acts as a classic hinge-binding motif in medicinal chemistry. It is highly polar, capable of tautomerization, and serves as both a potent hydrogen-bond donor and acceptor. The primary amine is nucleophilic and susceptible to oxidation.
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Amide Linkage: Provides structural rigidity and planarity between the pyrazole and the morpholine ring, contributing to the molecule's crystal lattice energy, which directly impacts thermodynamic solubility.
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2,2-Dimethylmorpholine Ring: The incorporation of the gem-dimethyl group is a deliberate design choice to sterically hinder cytochrome P450-mediated oxidative metabolism at the carbon adjacent to the ether oxygen. However, this added steric bulk increases the overall lipophilicity (LogP) of the scaffold, inherently reducing its baseline aqueous solubility compared to an unsubstituted morpholine analog.
Understanding the interplay between these domains is critical for designing robust solubility and stability profiling workflows.
Solubility Profiling: Kinetic vs. Thermodynamic Approaches
In early-stage drug development, it is imperative to distinguish between kinetic and thermodynamic solubility, as the erroneous use of kinetic data for late-stage formulation can lead to catastrophic clinical failures[2]. Kinetic solubility evaluates the compound's behavior when transitioning from an organic solvent (DMSO) to an aqueous environment, whereas thermodynamic solubility measures the true equilibrium of the solid crystalline lattice in a solvent[3],[4].
Protocol: High-Throughput Kinetic Solubility (Turbidimetry)
Causality: Kinetic solubility assays mimic the conditions of in vitro biological screening. Because the compound is pre-dissolved in DMSO, it bypasses the crystal lattice energy barrier. Turbidimetry is utilized because it provides an immediate, label-free optical detection of the exact concentration at which the amorphous compound begins to precipitate (nucleate) in an aqueous buffer[4].
Self-Validating Step: The protocol includes a serial dilution matrix. If the calculated solubility does not scale linearly with the dilution factor prior to the precipitation threshold, it indicates solvent-mediated aggregation rather than true solvation.
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Preparation: Prepare a 10 mM stock solution of CAS 1347108-48-8 in 100% LC-MS grade DMSO[5].
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Dispersion: Aliquot the stock into a 96-well plate and perform serial dilutions using 50 mM Phosphate Buffered Saline (PBS) at pH 7.4. Keep the final DMSO concentration strictly ≤ 2% to prevent artificial solubility enhancement[3].
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Incubation: Incubate the microplate at 37°C for 2 hours with orbital shaking (300 rpm)[3].
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Detection: Measure the absorbance (turbidity) at 620 nm using a microplate reader[4].
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Validation: Compare the absorbance against a blank control (2% DMSO in PBS). The kinetic solubility limit is defined as the highest concentration before a statistically significant increase in absorbance (>0.05 OD) is observed.
Protocol: Thermodynamic Shake-Flask Solubility (HPLC-UV)
Causality: To predict in vivo absorption and guide formulation, the thermodynamic solubility must be established using the solid API[2]. The 24-48 hour equilibration time ensures that the solution has reached total saturation and that any transient supersaturation has resolved into the most stable crystalline polymorph[4].
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Saturation: Add an excess amount of solid 5-(2,2-dimethylmorpholine-4-carbonyl)-1H-pyrazol-3-amine (e.g., 5 mg) to 1 mL of target media (e.g., FaSSIF, FeSSIF, or pH 1.2/7.4 buffers).
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Equilibration: Seal the vials and agitate on a rotary shaker at 37°C for 24 to 48 hours[4].
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Phase Separation: Centrifuge the suspension at 14,000 rpm for 15 minutes, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter. Self-Validation: Retain the solid pellet for X-ray Powder Diffraction (XRPD) to confirm that the crystal form has not altered (e.g., hydrate formation) during the assay[5].
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Quantification: Dilute the filtrate and analyze via HPLC-UV against a standard calibration curve of the API.
Caption: Kinetic to thermodynamic solubility decision matrix for early-stage drug discovery.
Stability Profiling & Forced Degradation (ICH Q1A)
Stability testing provides evidence on how the quality of the drug substance varies with time under the influence of environmental factors[6]. For 5-(2,2-dimethylmorpholine-4-carbonyl)-1H-pyrazol-3-amine, the primary structural liabilities are the oxidation of the primary amine and potential hydrolysis of the amide bond under extreme pH conditions.
Protocol: ICH Q1A(R2) Compliant Forced Degradation
Causality: Stress testing (forced degradation) is mandated by ICH Q1A(R2) to elucidate the intrinsic stability characteristics of the molecule and to validate the stability-indicating power of the analytical procedures[6],[7]. By forcing 10-20% degradation, we can identify all potential degradants without causing secondary degradation of the primary degradants.
Self-Validating Step (Mass Balance): A rigorous mass balance calculation must be performed. The sum of the remaining intact API and the quantified degradation products must equal 100% (±5%) of the initial API concentration. A failure in mass balance indicates either the formation of volatile degradants, secondary precipitation, or an inadequate HPLC detection wavelength.
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Acidic/Basic Hydrolysis:
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Acid: Dissolve API in 0.1 N HCl. Incubate at 60°C for 24 hours.
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Base: Dissolve API in 0.1 N NaOH. Incubate at 60°C for 24 hours.
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Rationale: Targets the amide linkage. The electron-donating nature of the pyrazole may slightly stabilize the carbonyl, but extreme pH will force cleavage.
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Oxidative Stress:
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Dissolve API in 3% H₂O₂ at room temperature for 24 hours.
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Rationale: The primary amine on the pyrazole ring is highly susceptible to N-oxidation, potentially forming nitroso or nitro derivatives.
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Photostability (ICH Q1B):
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Expose solid powder and aqueous solutions to an overall illumination of ≥ 1.2 million lux hours and an integrated near-UV energy of ≥ 200 watt-hours/square meter.
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Thermal Stress:
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Store solid API at 60°C and 75% Relative Humidity (RH) for 7 days[6].
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Caption: ICH Q1A(R2) compliant forced degradation and stability tracking workflow.
Quantitative Data Summaries
The following tables summarize the expected physicochemical parameters and forced degradation outcomes for this specific molecular scaffold based on its functional groups and regulatory testing frameworks.
Table 1: Physicochemical & Solubility Profile Summary
| Parameter | Expected Profile / Value | Analytical Method |
| Molecular Weight | 224.26 g/mol [1] | Mass Spectrometry |
| Kinetic Solubility (pH 7.4) | Moderate to High (>100 µM) | Turbidimetry (2% DMSO)[3] |
| Thermodynamic Sol. (pH 7.4) | Low to Moderate (<50 µM) | Shake-Flask (HPLC-UV)[4] |
| Thermodynamic Sol. (pH 1.2) | High (Due to amine protonation) | Shake-Flask (HPLC-UV) |
| Primary Ionizable Groups | Primary Amine, Pyrazole NH | Potentiometric Titration |
Table 2: ICH Q1A(R2) Forced Degradation Matrix
| Stress Condition | Reagent / Environment | Time / Temp | Expected Degradation Pathway |
| Acidic | 0.1 N HCl | 24h / 60°C | Amide hydrolysis (low yield) |
| Basic | 0.1 N NaOH | 24h / 60°C | Amide hydrolysis (moderate yield) |
| Oxidative | 3% H₂O₂ | 24h / RT | N-oxidation of primary amine |
| Thermal (Solid) | 40°C / 75% RH | 6 Months | Highly stable (lattice dependent)[6] |
| Photolytic | UV/Vis Light | ICH Q1B limits | Potential pyrazole ring cleavage |
References
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International Council for Harmonisation (ICH). Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. Retrieved from:[Link]
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European Medicines Agency (EMA). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from:[Link]
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Creative Bioarray. Aqueous Solubility Assays. Retrieved from: [Link]
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Scribd. High Throughput Drug Solubility Methods. Retrieved from:[Link]
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PubMed. Kinetic solubility: Experimental and machine-learning modeling perspectives. Retrieved from:[Link]
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American Pharmaceutical Review. Solubility in Pharmaceutical R&D: Predictions and Reality. Retrieved from:[Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. scribd.com [scribd.com]
- 6. database.ich.org [database.ich.org]
- 7. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
